N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide
Description
N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids. The compound’s unique structure allows it to participate in various biochemical processes and makes it a subject of interest in scientific research.
Properties
Molecular Formula |
C12H18N6O2S |
|---|---|
Molecular Weight |
310.38 g/mol |
IUPAC Name |
N-methyl-N-[1-(7H-purin-6-yl)piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-4-3-5-18(6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) |
InChI Key |
DJAVBAOJOBKXEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a piperidine moiety, followed by the introduction of a methanesulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural substrates, thereby influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
N6-Methyladenine: A methylated form of adenine with similar biochemical properties.
6-Methyladenine: Another methylated adenine derivative with distinct biological activities.
Uniqueness
N-methyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]methanesulfonamide is unique due to its combination of a purine ring with a piperidine moiety and a methanesulfonamide group. This structural arrangement imparts specific chemical and biological properties that are not observed in simpler purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
